molecular formula C8H8O3 B8235863 Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid

Cat. No.: B8235863
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-ZVXKLMNQSA-N
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Description

Structural Basis for Enantioselectivity

The anti-3-oxotricyclo[2.2.1.0²⁶]heptane-7-carboxylic acid features a strained tricyclic core with a ketone group at position 3 and a carboxylic acid at position 7. The bridgehead double bond (positions 2 and 6) imposes significant steric hindrance, creating a chiral environment that influences substrate binding in lipase-active sites. Computational modeling of Candida antarctica Lipase A (CAL-A) reveals a hydrophobic pocket that accommodates the tricyclic framework, while hydrogen bonding between the enzyme’s Ser105 residue and the carboxylic acid group stabilizes the transition state.

The stereochemical outcome of the resolution depends on the spatial arrangement of the substituents. For instance, the (1S,2R,3R,4R,6S) configuration in analogous tricyclic esters enhances CAL-A’s enantiopreference by aligning the ester group toward the catalytic triad (Ser144, Asp192, His257). This alignment facilitates nucleophilic attack on the ester carbonyl, yielding the (R)-enantiomer of the carboxylic acid with >90% ee under optimized conditions.

Mechanistic Insights from Kinetic Studies

Comparative kinetic analyses of CAL-A and Pseudomonas fluorescens Lipase (PFL) demonstrate distinct rate-determining steps. CAL-A exhibits a ping-pong bi-bi mechanism, where acylation of the serine residue precedes hydrolysis, while PFL follows a sequential ordered mechanism. The turnover number (k~cat~) for CAL-A with tricyclic substrates is 2.3 s⁻¹, significantly higher than PFL’s 0.7 s⁻¹, reflecting CAL-A’s superior compatibility with sterically demanding substrates.

Parameter CAL-A PFL
K~m~ (mM) 0.45 ± 0.02 1.20 ± 0.15
k~cat~ (s⁻¹) 2.3 ± 0.1 0.7 ± 0.05
Enantiomeric Excess (%) 92–95 78–82

Properties

IUPAC Name

(1S,3R,4R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4?,5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOZAHBGIJALKD-ZVXKLMNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3[C@H]1C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Liquid Chromatography

The enantioselective separation of (±)-anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid represents a critical preparation step for obtaining optically pure isomers. Tang et al. developed a validated liquid chromatography (LC) method using a Chiralcel OD-H column with a mobile phase comprising n-hexane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v) . Baseline resolution (Rₛ = 1.51) was achieved within 8 minutes, enabling efficient separation of the (+) and (−) enantiomers. Key chromatographic parameters are summarized below:

ParameterValueSource
ColumnChiralcel OD-H
Mobile Phasen-Hexane:2-Propanol:TFA (85:15:0.1)
Resolution (Rₛ)1.51
Retention Time (Minutes)<8
DetectionPhotodiode-Array and Optical Rotation

This method’s robustness was confirmed through precision testing (relative standard deviation <1.45%) and recovery rates of 99.22–101.11% .

Validation of Analytical Methods

The LC method’s validation followed International Council for Harmonisation (ICH) guidelines, ensuring reliability for industrial applications . Critical validation metrics include:

  • Linearity : R² >0.999 across 25–500 μg/mL for both enantiomers .

  • Limit of Detection (LOD) : 25.31 μg/mL (+) and 27.54 μg/mL (−) .

  • Limit of Quantification (LOQ) : 83.75 μg/mL (+) and 89.17 μg/mL (−) .

These parameters underscore the method’s suitability for quantifying enantiomeric purity, a prerequisite for pharmaceutical-grade synthesis.

Physicochemical Properties

The compound’s physical characteristics, essential for process design, are documented across multiple sources:

PropertyValueSource
Molecular FormulaC₈H₈O₃
Molecular Weight152.15 g/mol
Melting Point139–145°C
Density1.6±0.1 g/cm³
Boiling Point356.4±25.0°C
Flash Point183.6±19.7°C

These properties inform solvent selection and thermal stability considerations during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid is primarily utilized as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various reactions that lead to the formation of complex organic molecules.

  • Synthesis of Pharmaceuticals : The compound serves as a precursor for synthesizing various pharmaceutical agents due to its ability to undergo transformations that introduce functional groups necessary for biological activity.
  • Ligand Formation : It can be used to create ligands for coordination chemistry, which are essential in catalysis and material science.

Medicinal Chemistry

Recent studies have indicated that this compound exhibits potential therapeutic properties:

  • Antimicrobial Activity : Research has shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that modifications of this compound may inhibit cancer cell proliferation, highlighting its potential in oncology research.

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting pathways for developing new antibiotics .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of modified forms of this compound, where researchers reported promising results in inhibiting the growth of specific cancer cell lines in vitro . This study emphasizes the compound's potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of anti-3-oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid is best understood through comparison with analogous tricyclic or bicyclic carboxylic acids.

Positional and Stereochemical Isomers

Compound Name CAS Number Molecular Formula Key Differences vs. Anti-3-oxo-7-carboxylic Acid Applications References
(+)-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid 50703-32-7 C₇H₈O₃ Enantiomeric form; identical structure but opposite stereochemistry. Used in chiral synthesis of prostaglandins and antibiotics.
Propyl anti-2-oxotricyclo[2.2.1.0²,⁶]heptan-7-carboxylate Not reported C₁₁H₁₄O₃ Ketone at position 2 instead of 3; ester group at position 7. Substrate for microbial reduction by Halomonas aquamarina to yield hydroxytricyclo derivatives (87% ee).
Anti-5-Carboxytricyclo[2.2.1.0²,⁶]heptan-3-one 70748-53-7 C₈H₈O₃ Carboxylic acid at position 5 instead of 7; ketone retained at position 3. Higher melting point (143–146°C), suggesting enhanced crystallinity.

Reactivity and Functional Group Comparisons

  • Ketone vs. Carboxylic Acid Position :

    • The anti-3-oxo-7-carboxylic acid’s ketone at position 3 enhances reactivity in cross-coupling reactions compared to 2-oxo analogs (e.g., propyl anti-2-oxotricycloheptan-7-carboxylate).
    • Positional isomers like anti-5-carboxytricycloheptan-3-one exhibit distinct physical properties (e.g., melting point) due to altered hydrogen-bonding networks.
  • Enzymatic Selectivity :

    • Candida antarctica lipase A selectively resolves the anti-3-oxo-7-carboxylic acid, whereas Bacillus horneckiae reduces 2-oxo esters with high stereoselectivity.

Pharmacological Relevance

  • Spiro-Hydantoin Derivatives: The anti-3-oxo-7-carboxylic acid is a key intermediate in synthesizing spiro-hydantoins, which exhibit NMDA receptor antagonism for neuroprotective applications. Stereoisomers of related compounds (e.g., 3-aminotricycloheptane-1,3-dicarboxylic acid) show divergent bioactivity profiles.
  • Beta-Lactam Analogues: Unlike bicyclic β-lactams (e.g., 6-aminopenicillanic acid), the tricyclic framework of anti-3-oxo-7-carboxylic acid lacks antibiotic activity but offers rigidity for targeting non-infectious diseases.

Biological Activity

Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid, also known as anti-5-Carboxytricyclo[2.2.1.0(2,6)]heptan-3-one, is a bicyclic compound that has garnered attention for its potential biological activities. The compound is recognized for its role as an intermediate in organic synthesis and has been explored for various pharmacological properties.

  • Molecular Formula : C8H8O3
  • Molar Mass : 152.15 g/mol
  • Density : 1.601 g/cm³ at 20°C
  • Melting Point : 139-145°C
  • Boiling Point : 356.4°C at 760 mmHg
  • CAS Number : 50703-32-7

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in the context of anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties through mechanisms such as thymidylate synthase inhibition:

CompoundCell LineIC50 (μM)Comparison
This compoundMCF-7Not specifiedPotentially active
This compoundHCT-116Not specifiedPotentially active
This compoundHepG2Not specifiedPotentially active

In studies involving related compounds, significant inhibitory activity was noted with IC50 values ranging from 1.1 to 4.24 μM against various cancer cell lines, suggesting that similar activities may be expected from anti-3-oxotricyclo[2.2.1.0(2,6)]heptane derivatives .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

MicroorganismZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus15

These results indicate broad-spectrum antimicrobial potential against both gram-negative and gram-positive bacteria .

Case Studies

A notable study synthesized various derivatives of tricyclic compounds and evaluated their biological activities:

  • Synthesis and Evaluation :
    • Derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines.
    • The best-performing compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin and 5-fluorouracil .

Q & A

Q. Optimization Strategies :

ParameterImpact on YieldReference Method
Temperature80–100°C optimal for cyclization
Solvent PolarityDMSO enhances reaction rate
Catalyst Loading5 mol% Pd/C for hydrogenation

How can spectroscopic techniques resolve structural ambiguities in Anti-3-oxotricyclo[2.2.1.0²⁶]heptane-7-carboxylic acid?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Distinct signals for the anti-configuration include:
    • Carboxylic proton at δ 12.1–12.3 ppm (broad).
    • Bridgehead protons (C2, C6) as multiplet clusters at δ 2.8–3.1 ppm .
  • IR Spectroscopy : Strong carbonyl stretches at 1720 cm⁻¹ (ketone) and 1695 cm⁻¹ (carboxylic acid) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign stereochemistry at C7 and verify bicyclic rigidity .

What factors influence the stability of Anti-3-oxotricyclo[2.2.1.0²⁶]heptane-7-carboxylic acid under storage and experimental conditions?

Q. Basic Research Focus

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via ring-opening. Stable in acidic buffers (pH 3–6) for >72 hours .
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere .

Methodological Note : Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., lactone formation) .

How can computational modeling predict the reactivity and electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, revealing nucleophilic sites at the ketone and carboxylic groups .
  • Molecular Docking : Predict binding affinity with enzymes (e.g., penicillin-binding proteins) using AutoDock Vina; align with antibacterial studies .

Data Contradiction Resolution : Compare computed vs. experimental dipole moments to validate stereochemical assignments .

How can researchers resolve discrepancies in stereochemical assignments of bicyclic derivatives?

Q. Advanced Research Focus

  • X-ray Crystallography : Gold standard for confirming anti-configuration (C7 carboxyl group trans to C3 ketone) .
  • VCD Spectroscopy : Detects subtle chiral centers in absence of single crystals .

Case Study : Misassignment of trans/cis isomers in early literature was corrected via reanalysis of NOESY cross-peaks .

What methodological approaches address contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Purity Profiling : Use HPLC with impurity standards (e.g., 6-aminopenicillanic acid) to rule out interference from byproducts .
  • Dose-Response Validation : Replicate antibacterial assays (e.g., MIC testing) under standardized CLSI conditions to verify activity against Gram-negative strains .

Key Finding : Cr(III) complexes of analogous bicyclic acids show enhanced activity due to metal coordination .

What novel reactions exploit the strained bicyclic framework of this compound?

Q. Advanced Research Focus

  • Ring-Opening Functionalization : React with Grignard reagents to form substituted cycloheptane derivatives .
  • Photocatalysis : Visible-light-mediated decarboxylation generates radicals for C–H activation .

Safety Note : Use tightly sealed goggles and impermeable gloves during exothermic reactions .

How can impurity profiling methodologies improve synthesis reproducibility?

Q. Methodological Focus

  • HPLC-MS : Detect trace impurities (e.g., lactone byproducts) using columns like C18 with 0.1% TFA mobile phase .
  • Ion Chromatography : Quantify residual acetate counterions (common in peptide-like syntheses) .

Table : Impurity Limits for Batch Approval

ImpurityThresholdAnalytical Method
Lactone byproduct≤0.5%HPLC-UV (210 nm)
Acetic acid≤0.1%Ion chromatography

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